molecular formula C23H17F3N2O3S B2444979 (3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 893314-07-3

(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2444979
CAS No.: 893314-07-3
M. Wt: 458.46
InChI Key: WPMKGLKDYKSUDA-KGENOOAVSA-N
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Description

(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound that belongs to the class of benzo[c][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzyl group, and a benzo[c][1,2]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[c][1,2]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c][1,2]thiazine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Benzylation: The benzyl group is typically introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Final Coupling Reaction: The final step involves the coupling of the intermediate with 2-(trifluoromethyl)aniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a Lewis acid catalyst for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A group of aromatic organic compounds with a similar phenolic structure.

    Benzyl Alcohol: An aromatic alcohol with a benzyl group.

Uniqueness

(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is unique due to its trifluoromethyl group and benzo[c][1,2]thiazine core, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(3E)-1-benzyl-2,2-dioxo-3-[[2-(trifluoromethyl)anilino]methylidene]-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O3S/c24-23(25,26)18-11-5-6-12-19(18)27-14-21-22(29)17-10-4-7-13-20(17)28(32(21,30)31)15-16-8-2-1-3-9-16/h1-14,27H,15H2/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMKGLKDYKSUDA-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4C(F)(F)F)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4C(F)(F)F)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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